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Compound of Interest

Compound Name: Ifupinostat

Cat. No.: B606836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor targeting both

phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs). This dual

mechanism of action offers a promising therapeutic strategy in oncology, particularly for

hematological malignancies like diffuse large B-cell lymphoma. Understanding the selectivity

and potential off-target effects of such dual inhibitors is paramount for predicting their efficacy

and safety profiles. This guide provides a comparative analysis of Ifupinostat's activity and

cross-reactivity with other kinases, with a focus on available experimental data. As a direct

comparator, Fimepinostat (CUDC-907), another well-characterized dual PI3K/HDAC inhibitor, is

included.

In Vitro Inhibitory Activity: Ifupinostat vs.
Fimepinostat
The primary targets of Ifupinostat are PI3Kα and HDAC enzymes. To provide a clear

comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50)

of Ifupinostat and Fimepinostat against their intended targets and known off-targets.

Table 1: Inhibition of PI3K Isoforms
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Compound
PI3Kα (IC50,
nM)

PI3Kβ (IC50,
nM)

PI3Kδ (IC50,
nM)

PI3Kγ (IC50,
nM)

Ifupinostat

(BEBT-908)
9.4 Not Reported Not Reported Not Reported

Fimepinostat

(CUDC-907)
19[1][2] 54[1][2] 39[1][2] 311[2]

Table 2: Inhibition of HDAC Isoforms

Comp
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Pan-
HDAC
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HDAC
1
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nM)

HDAC
2
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nM)

HDAC
3
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HDAC
6
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nM)

HDAC
8
(IC50,
nM)

HDAC
10
(IC50,
nM)

HDAC
11
(IC50,
nM)

Ifupinos

tat

(BEBT-

908)

Potent

inhibitor
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c IC50

not

detailed

)

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Fimepin

ostat

(CUDC-

907)

Potent

pan-

inhibitor

of Class

I and

II[1]

1.7[2] 5.0[2] 1.8[2] 27[2] 191[2] 2.8[2] 5.4[2]

Table 3: Known Off-Target Kinase Activity
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Compound Off-Target Kinase IC50 (nM)

Ifupinostat (BEBT-908) mTOR 227.5

Fimepinostat (CUDC-907)
Not Reported in broad kinase

panel screen
Not Reported

It is important to note that while Ifupinostat has been shown to inhibit downstream signaling

pathways such as JAK/STAT3, MAPK/ERK, and NF-κB, this does not necessarily imply direct

inhibition of the upstream kinases in those pathways[3]. A comprehensive, publicly available

kinase cross-reactivity panel screening for Ifupinostat has not been identified at the time of

this guide's compilation. Therefore, a direct comparison of its broader kinase off-target profile

with other inhibitors is currently limited.

Signaling Pathway Inhibition
The dual inhibition of PI3K and HDAC by Ifupinostat leads to the disruption of multiple

oncogenic signaling pathways. The following diagram illustrates the key pathways affected by

this dual-target inhibitor.
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Signaling Pathways Modulated by Dual PI3K/HDAC Inhibition
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Dual Inhibition of PI3K and HDAC Pathways.

Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines

the general methodologies for key experiments in kinase inhibitor profiling.

Kinase Selectivity Profiling (General Protocol)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606836?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase selectivity is often assessed using in vitro kinase activity assays against a broad panel

of purified kinases. A common method is the radiometric assay, which measures the

incorporation of radiolabeled phosphate from ATP into a substrate.

Objective: To determine the inhibitory activity of a compound against a large panel of kinases.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

[γ-³³P]ATP or [γ-³²P]ATP

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compound (e.g., Ifupinostat) at various concentrations

96- or 384-well plates

Phosphocellulose or filter-binding apparatus

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In each well of the assay plate, combine the kinase, its specific substrate, and the kinase

reaction buffer.

Add the test compound or vehicle control to the wells.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose membrane or filter plate to capture the

phosphorylated substrate.

Wash the membrane/plate to remove unincorporated [γ-³³P]ATP.

Quantify the amount of incorporated radiolabel using a scintillation counter.

Calculate the percentage of kinase activity inhibition for each compound concentration

relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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Workflow for Kinase Selectivity Profiling
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Kinase Selectivity Profiling Workflow.
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HDAC Enzymatic Assay (General Protocol)
The inhibitory activity of compounds against HDAC enzymes is typically measured using a

fluorogenic assay.

Objective: To determine the IC50 values of a compound against specific HDAC isoforms.

Materials:

Recombinant human HDAC isoforms

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)

Developer solution (containing a protease, e.g., trypsin)

Test compound (e.g., Ifupinostat) at various concentrations

96- or 384-well black plates

Fluorometer

Procedure:

Prepare serial dilutions of the test compound.

In each well of the black plate, add the HDAC enzyme and assay buffer.

Add the test compound or vehicle control.

Pre-incubate the enzyme with the compound for a short period.

Initiate the reaction by adding the fluorogenic HDAC substrate.

Incubate the plate at 37°C for a defined time.

Stop the reaction and develop the fluorescent signal by adding the developer solution. The

developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
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Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission

at 460 nm).

Calculate the percentage of HDAC activity inhibition for each compound concentration.

Determine the IC50 value from the dose-response curve.

Conclusion
Ifupinostat is a potent dual inhibitor of PI3Kα and HDACs. While its activity against these

primary targets is well-documented, a comprehensive understanding of its cross-reactivity with

a broad panel of kinases remains an area for further investigation. The available data indicates

a favorable selectivity for PI3Kα over mTOR. For a complete assessment of its off-target

profile, a head-to-head comparison with other dual PI3K/HDAC inhibitors, such as

Fimepinostat, across a comprehensive kinase panel would be highly valuable for the research

and drug development community. The experimental protocols provided herein offer a

standardized framework for conducting such comparative studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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